molecular formula C8H7N3O6 B14296241 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 116776-72-8

5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole

Katalognummer: B14296241
CAS-Nummer: 116776-72-8
Molekulargewicht: 241.16 g/mol
InChI-Schlüssel: DNBRBGYEYUYGHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 5,6-dimethoxy-2-nitroaniline, which is then subjected to cyclization under acidic conditions to form the desired benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,6-dimethoxy-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dimethoxy-2-nitroaniline: A precursor in the synthesis of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole.

    4-Nitrobenzoxadiazole: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

116776-72-8

Molekularformel

C8H7N3O6

Molekulargewicht

241.16 g/mol

IUPAC-Name

5,6-dimethoxy-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C8H7N3O6/c1-15-5-3-4-6(9-17-11(4)14)7(10(12)13)8(5)16-2/h3H,1-2H3

InChI-Schlüssel

DNBRBGYEYUYGHO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=[N+](ON=C2C(=C1OC)[N+](=O)[O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.